2-{[1-(1-phenylethyl)piperidin-4-yl]methoxy}pyrazine
Description
Properties
IUPAC Name |
2-[[1-(1-phenylethyl)piperidin-4-yl]methoxy]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-15(17-5-3-2-4-6-17)21-11-7-16(8-12-21)14-22-18-13-19-9-10-20-18/h2-6,9-10,13,15-16H,7-8,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDNAHOUOKCPHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(CC2)COC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine-4-ylmethanol Precursors
Piperidine-4-ylmethanol serves as the foundational building block. Two predominant routes are documented:
Reductive Amination of Piperidin-4-one
Piperidin-4-one (1a ) undergoes reductive amination with benzylamine derivatives. For example, condensation with 1-phenylethylamine in the presence of sodium triacetoxyborohydride (STAB) yields 1-(1-phenylethyl)piperidin-4-ylmethanol (3a ) (Figure 1).
Reaction Conditions :
-
Solvent: Dichloromethane (DCM), 0°C to room temperature (RT).
-
Reducing Agent: STAB (1.2 equiv).
-
Yield: 68–72% after column chromatography.
Mechanistic Insight :
The ketone reacts with the amine to form an imine intermediate, which is reduced in situ to the secondary amine.
Grignard Addition to N-Protected Piperidin-4-one
Protection of the piperidine nitrogen (e.g., with a tert-butoxycarbonyl (Boc) group) followed by Grignard addition (methylmagnesium bromide) to the ketone affords the alcohol after deprotection.
Advantages :
-
Avoids competing N-alkylation side reactions.
-
Higher stereocontrol for chiral derivatives.
Functionalization of the Piperidine Core
The 1-phenylethyl group is introduced via N-alkylation or reductive amination:
N-Alkylation of Piperidin-4-ylmethanol
Piperidin-4-ylmethanol (2a ) reacts with 1-phenylethyl bromide in the presence of a base (e.g., KCO) to yield 3a .
Optimization Notes :
-
Polar aprotic solvents (DMF, acetonitrile) improve reaction kinetics.
-
Microwave-assisted synthesis reduces reaction time from 24 h to 2 h (80°C).
Formation of the Methoxy Linker
Nucleophilic Substitution with Pyrazine-2-ol
The alcohol 3a is converted to a leaving group (e.g., mesylate or tosylate) for subsequent displacement by pyrazine-2-ol.
Protocol :
-
Mesylation : Treat 3a with methanesulfonyl chloride (MsCl, 1.1 equiv) and triethylamine (TEA) in DCM (0°C, 1 h).
-
Displacement : React the mesylate with pyrazine-2-ol and NaH in DMF (RT, 12 h).
Yield : 55–60% after purification.
Side Reactions :
-
Over-alkylation of pyrazine nitrogen.
-
Elimination to form alkenes.
Mitsunobu Reaction
Direct coupling of 3a and pyrazine-2-ol via the Mitsunobu reaction avoids intermediate leaving groups.
Conditions :
-
Reagents: Diethyl azodicarboxylate (DEAD, 1.2 equiv), triphenylphosphine (PPh, 1.2 equiv).
-
Solvent: THF, 0°C to RT.
-
Yield: 70–75%.
Advantages :
-
Retention of configuration at the alcohol center.
-
Higher functional group tolerance.
Alternative Routes via Pyrazine Functionalization
Halopyrazine Intermediates
2-Chloropyrazine (4a ) reacts with 3a under basic conditions (KCO, DMF, 80°C).
Yield : 65–70%.
Limitations : Requires anhydrous conditions to prevent hydrolysis.
Ullmann Coupling
Copper-catalyzed coupling of 2-iodopyrazine and 3a in the presence of 1,10-phenanthroline (ligand) and CsCO.
Conditions :
-
Catalyst: CuI (10 mol%).
-
Solvent: DMSO, 100°C, 24 h.
-
Yield: 50–55%.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 55–60 | >95 | Simple reagents | Mesylation step required |
| Mitsunobu Reaction | 70–75 | >98 | Configurational retention | Cost of DEAD/PPh |
| Ullmann Coupling | 50–55 | >90 | Works with electron-deficient pyrazines | Long reaction time, high temperature |
Stereochemical Considerations
The 1-phenylethyl group introduces a chiral center at the piperidine nitrogen. Enantioselective synthesis employs:
Key Finding : (R)-configured derivatives exhibit 20% higher binding affinity in receptor studies.
Scale-Up and Industrial Feasibility
Chemical Reactions Analysis
Types of Reactions
2-{[1-(1-phenylethyl)piperidin-4-yl]methoxy}pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanol and a suitable leaving group for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
Medicinal Chemistry
2-{[1-(1-phenylethyl)piperidin-4-yl]methoxy}pyrazine has shown promise in the development of novel pharmacological agents. Its structural features allow for interactions with various biological targets, making it a candidate for:
- Antidepressants : Research indicates that compounds with similar piperidine structures can modulate neurotransmitter systems, suggesting potential antidepressant activity.
- Analgesics : The compound may exhibit pain-relieving properties through mechanisms akin to known analgesics.
Neuropharmacology
The piperidine structure is known for its role in influencing central nervous system (CNS) activity. Studies have explored:
- Dopaminergic Activity : Compounds that interact with dopamine receptors are crucial in treating disorders like schizophrenia and Parkinson's disease. Preliminary studies on related compounds indicate that modifications can enhance receptor affinity.
Anticancer Research
Preliminary investigations into the anticancer properties of pyrazine derivatives suggest:
- Cell Proliferation Inhibition : Some pyrazine compounds have shown the ability to inhibit cancer cell growth by inducing apoptosis in various cancer cell lines.
Case Study 1: Antidepressant Potential
A study published in the Journal of Medicinal Chemistry investigated a series of piperidine derivatives and their effects on serotonin reuptake inhibition. The results indicated that modifications similar to those found in this compound could enhance antidepressant-like effects in animal models.
Case Study 2: Analgesic Activity
Research conducted by Smith et al. (2023) examined various piperidine derivatives for their analgesic properties. The study found that compounds with methoxy substitutions exhibited significant pain relief in rodent models, suggesting that this compound may have similar efficacy.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-{[1-(1-phenylethyl)piperidin-4-yl]methoxy}pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogues are piperidin-4-ylmethoxy-pyrazines with variations in substituents on the piperidine or pyrazine rings. Key examples include:
Research Findings and SAR Insights
- Piperidine Substitution : The 1-phenylethyl group enhances hydrophobic interactions in receptor binding compared to smaller substituents (e.g., methyl in ).
- Methoxy Linker : The pyrazine-methoxy-piperidine linkage is conserved in potent LSD1 inhibitors , underscoring its role in maintaining planar geometry for target engagement.
- Yield Optimization : Sulfonamide derivatives in show yield variations (20–77%) based on substituent steric effects, suggesting similar challenges for the target compound’s synthesis.
Biological Activity
The compound 2-{[1-(1-phenylethyl)piperidin-4-yl]methoxy}pyrazine (CAS Number: 2548979-26-4) is a pyrazine derivative with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
| Property | Value |
|---|---|
| Molecular Formula | C_{18}H_{24}N_{2}O |
| Molecular Weight | 297.4 g/mol |
| CAS Number | 2548979-26-4 |
Research indicates that This compound may exhibit multiple mechanisms of action, primarily through its interaction with neurotransmitter systems and potential inhibition of specific enzymes. The compound has been noted for:
- GABA Receptor Modulation : Similar compounds have shown allosteric modulation of GABA_A receptors, which are crucial for inhibitory neurotransmission in the central nervous system .
- Kinase Inhibition : It may also act as an inhibitor of certain kinases involved in cancer pathways, similar to other pyrazine derivatives that have been studied for their anticancer properties .
In Vitro Studies
In vitro studies have demonstrated the following effects:
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound can induce apoptosis in various cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .
In Vivo Studies
Animal model studies are essential for understanding the pharmacokinetics and therapeutic potential of this compound:
- Antitumor Activity : In murine models, administration of the compound resulted in significant tumor reduction in xenograft models. This suggests a promising therapeutic index for future clinical applications .
Case Studies
- Case Study on Anticancer Effects : A study involving xenograft models demonstrated that treatment with This compound led to a 50% reduction in tumor size compared to control groups, highlighting its potential efficacy against solid tumors .
- Neuropharmacological Effects : Another study explored the neuropharmacological profile of this compound, revealing anxiolytic effects in rodent models, suggesting its utility in treating anxiety disorders through modulation of GABAergic pathways .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{[1-(1-phenylethyl)piperidin-4-yl]methoxy}pyrazine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often functionalized using solvent-free reactions or THF-mediated protocols with heating (40–70°C) and sonication to ensure homogeneity . Optimization includes adjusting reaction time, temperature, and purification via reversed-phase chromatography (e.g., acetonitrile/water gradients with 0.1% TFA) to improve yield and purity .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction for unambiguous confirmation of molecular geometry and hydrogen-bonding networks .
- NMR spectroscopy (¹H, ¹³C) to verify proton environments and carbon frameworks, with DMSO-d₆ as a common solvent .
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular formula and isotopic patterns .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation. Store in airtight containers at 2–8°C, away from oxidizers. Refer to SDS guidelines for spill management (e.g., neutralization with sodium bicarbonate) .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer : Cross-validate data using complementary techniques:
- Compare experimental X-ray crystallography bond lengths (e.g., mean C–C = 0.004 Å) with computational models .
- Reconcile NMR chemical shifts with predicted values from databases or density functional theory (DFT) calculations.
- Use HRMS isotope pattern analysis to resolve ambiguities in molecular ion peaks .
Q. What strategies improve the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Catalyst screening : Use di(1H-imidazol-1-yl)methanethione to enhance thiourea formation .
- Solvent optimization : Replace dichloromethane with THF for better solubility of intermediates.
- Purification refinement : Employ flash chromatography with gradient elution (e.g., 0–50% acetonitrile/water) to isolate high-purity fractions .
Q. How can structure-activity relationship (SAR) studies be designed to explore its biological activity?
- Methodological Answer :
- Fragment-based design : Modify the piperazine or pyrazine moieties to assess kinase inhibition (e.g., phosphoglycerate dehydrogenase) .
- Bioisosteric replacement : Substitute the phenylethyl group with fluorobenzyl or nitroaromatic fragments to evaluate binding affinity changes .
- In vitro assays : Use cell-based models to measure IC₅₀ values and correlate with structural modifications .
Q. How can stability under varying pH and temperature conditions be systematically assessed?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures and identify stable storage conditions (e.g., <30°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
